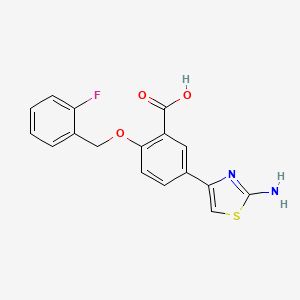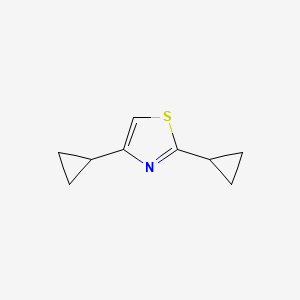
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-ジクロロフェニル)-2-(2-クロロピリジン-4-イル)チアゾールは、ピリジン環とチアゾール環の両方を含む複素環化合物です。この化合物は、医薬品化学、農薬化学、材料科学など、さまざまな分野での潜在的な用途が期待されるため、注目を集めています。構造中の塩素原子の存在は、その化学反応性と生物活性に影響を与える可能性があります。
合成方法
合成経路と反応条件
4-(2,5-ジクロロフェニル)-2-(2-クロロピリジン-4-イル)チアゾールの合成は、通常、チアゾール環の形成後にクロロピリジニル基とジクロロフェニル基を導入するプロセスで行われます。一般的な方法の1つは、適切な前駆体を特定の条件下で環化するプロセスです。例えば、2-クロロピリジン-4-カルバルデヒドと2,5-ジクロロフェニルチオ尿素を炭酸カリウムなどの塩基の存在下で反応させることで、目的のチアゾール化合物を得ることができます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用されますが、より大規模で行われます。反応条件は、高収率と高純度を達成するように最適化されます。連続式反応器と自動化システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応解析
反応の種類
4-(2,5-ジクロロフェニル)-2-(2-クロロピリジン-4-イル)チアゾールは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応するスルホキシドまたはスルホンを生成する可能性があります。
還元: 還元反応は、チアゾリジン誘導体の形成につながる可能性があります。
置換: この化合物の塩素原子は、求核置換反応によって他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬は、酸化反応に使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用できます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される試薬と条件によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成し、置換反応は分子にさまざまな官能基を導入する可能性があります。
科学研究への応用
4-(2,5-ジクロロフェニル)-2-(2-クロロピリジン-4-イル)チアゾールは、いくつかの科学研究で応用されています。
医薬品化学: この化合物は、生物活性のため、医薬品候補として研究されています。抗菌性、抗真菌性、または抗がん性を示す可能性があります。
農薬化学: 除草剤や殺虫剤などの農薬の合成の前駆体として使用できます。
材料科学: この化合物の独自の構造により、導電性や蛍光などの特定の特性を持つ新規材料の開発候補となっています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the chloropyridinyl and dichlorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction between 2-chloropyridine-4-carbaldehyde and 2,5-dichlorophenylthiourea in the presence of a base such as potassium carbonate can yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.
Agricultural Chemistry: It can be used as a precursor for the synthesis of agrochemicals such as herbicides or pesticides.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
4-(2,5-ジクロロフェニル)-2-(2-クロロピリジン-4-イル)チアゾールの作用機序は、その特定の用途によって異なります。医薬品化学では、この化合物は酵素や受容体などの分子標的に結合し、生物学的経路の阻害または活性化につながる可能性があります。塩素原子の存在は、これらの標的に対する結合親和性と特異性を向上させる可能性があります。
類似化合物の比較
類似化合物
4-フェニル-2-(2-クロロピリジン-4-イル)チアゾール: フェニル環に追加の塩素原子がない。
4-(4-クロロフェニル)-2-(2-クロロピリジン-4-イル)チアゾール: フェニル環に塩素原子が1つ含まれる。
4-(2,4-ジクロロフェニル)-2-(2-クロロピリジン-4-イル)チアゾール: フェニル環に異なる位置に塩素原子が含まれる。
独自性
4-(2,5-ジクロロフェニル)-2-(2-クロロピリジン-4-イル)チアゾールにおける塩素原子の独自の配置は、その化学反応性と生物活性に影響を与える可能性があり、類似化合物とは異なります。この特定の構造は、異なる薬理学的プロファイルまたは材料特性をもたらす可能性があり、多様な用途の可能性を示唆しています。
類似化合物との比較
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Lacks the additional chlorine atoms on the phenyl ring.
2-(2-Chloropyridin-4-yl)-4-(4-chlorophenyl)thiazole: Contains a single chlorine atom on the phenyl ring.
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole: Has chlorine atoms in different positions on the phenyl ring.
Uniqueness
The unique arrangement of chlorine atoms in 2-(2-Chloropyridin-4-yl)-4-(2,5-dichlorophenyl)thiazole can influence its chemical reactivity and biological activity, making it distinct from similar compounds. This specific structure may result in different pharmacological profiles or material properties, highlighting its potential for diverse applications.
特性
分子式 |
C14H7Cl3N2S |
|---|---|
分子量 |
341.6 g/mol |
IUPAC名 |
2-(2-chloropyridin-4-yl)-4-(2,5-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7Cl3N2S/c15-9-1-2-11(16)10(6-9)12-7-20-14(19-12)8-3-4-18-13(17)5-8/h1-7H |
InChIキー |
VUOHICVJNNXQNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)C3=CC(=NC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)





![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)






